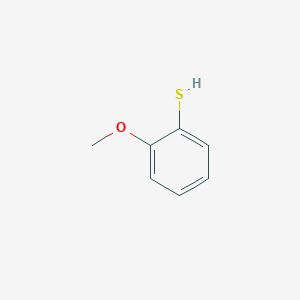

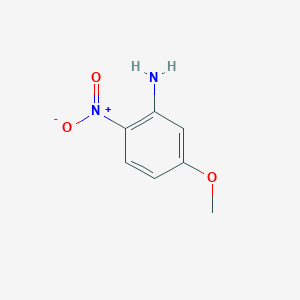

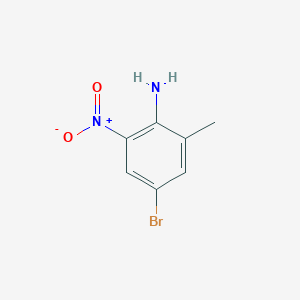

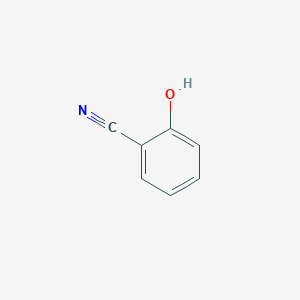

![molecular formula C25H22N6O3 B042629 N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine CAS No. 212322-77-5](/img/structure/B42629.png)

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules similar to the target compound often involves multi-step reactions, including cycloadditions, oxidative conditions, and specific transformations of functional groups. For example, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds under metal-free conditions at room temperature shows the type of sophisticated synthetic strategies that might be employed (Chitrakar et al., 2017).

Molecular Structure Analysis

The detailed molecular structure is crucial for understanding the reactivity and properties of a compound. Studies on related compounds, such as 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, have shown the importance of crystallographic analysis in determining the planarity, aromaticity, and hydrogen bonding patterns that can influence the molecule's behavior and interactions (Afshar et al., 1987).

Chemical Reactions and Properties

The reactivity of the target molecule can be inferred from similar compounds' behavior in various chemical reactions. For instance, the ability of 2-aminoimidazoles to scavenge reactive carbonyls through the formation of fluorescent adducts suggests potential routes to modify or influence the compound's reactivity and stability (Hidalgo et al., 2014).

Aplicaciones Científicas De Investigación

Co-crystallization Studies

- Research Focus: The co-crystallization of a benzimidazole derivative with fumaric acid and maleic acid has been explored. This study provides insights into the crystal structures and thermal stability of these compounds.

- Key Findings: The study revealed different conformations in the crystal structures and determined the thermal stability order of these conformations.

- Techniques Used: Single-crystal X-ray diffractions, Hirshfeld surfaces analysis, DFT calculations, DSC measurements, IR, and Raman spectroscopy.

- Source: Zhai et al., 2017.

Antimicrobial and Cytotoxic Activity

- Research Focus: The synthesis and evaluation of antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole.

- Key Findings: Certain synthesized compounds exhibited significant antibacterial and cytotoxic activities in vitro.

- Techniques Used: Characterization through IR, 1H NMR, 13C NMR, Mass spectral technique, and evaluation of anti-bacterial and cytotoxic properties.

- Source: Noolvi et al., 2014.

Safety And Hazards

Propiedades

IUPAC Name |

3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-30-21-10-7-18(25(34)31(13-11-24(32)33)22-4-2-3-12-27-22)14-20(21)29-23(30)16-28-19-8-5-17(15-26)6-9-19/h2-10,12,14,28H,11,13,16H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTVEDNJNQCLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

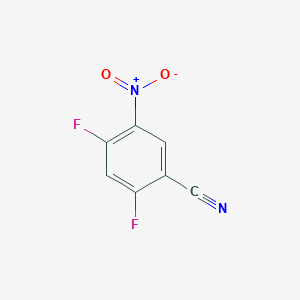

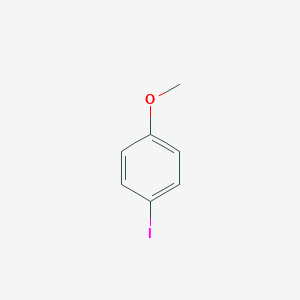

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)